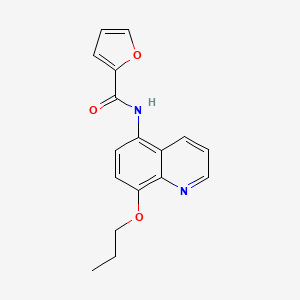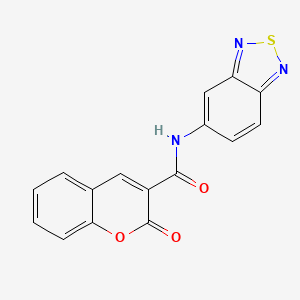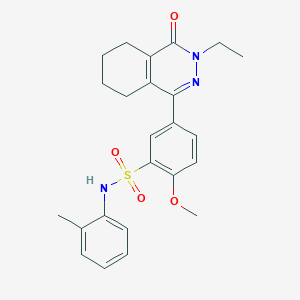![molecular formula C14H17N5O3S B11320750 methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate](/img/structure/B11320750.png)
methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-methioninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE is a complex organic compound with a unique structure that includes a tetrazole ring, a phenyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenyl group, and the esterification of the butanoate. Common reagents used in these reactions include methylsulfonyl chloride, phenyl isocyanate, and sodium azide. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the phenyl ring can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted esters. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE involves its interaction with specific molecular targets and pathways. The tetrazole ring and phenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
METHYL 4-(METHYLSULFANYL)BENZOATE: Similar structure but lacks the tetrazole ring.
METHYL 2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE: Similar structure but lacks the methylsulfanyl group.
Uniqueness
METHYL 4-(METHYLSULFANYL)-2-{[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}BUTANOATE is unique due to the presence of both the tetrazole ring and the methylsulfanyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H17N5O3S |
|---|---|
Peso molecular |
335.38 g/mol |
Nombre IUPAC |
methyl (2S)-4-methylsulfanyl-2-[[3-(tetrazol-1-yl)benzoyl]amino]butanoate |
InChI |
InChI=1S/C14H17N5O3S/c1-22-14(21)12(6-7-23-2)16-13(20)10-4-3-5-11(8-10)19-9-15-17-18-19/h3-5,8-9,12H,6-7H2,1-2H3,(H,16,20)/t12-/m0/s1 |
Clave InChI |
LJVVVTHWNABZAL-LBPRGKRZSA-N |
SMILES isomérico |
COC(=O)[C@H](CCSC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320669.png)

![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11320682.png)
![2,6-Difluoro-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11320685.png)
![2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide](/img/structure/B11320695.png)
![3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B11320703.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11320704.png)
![7-chloro-N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11320707.png)



![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11320734.png)
![N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320742.png)
![N-(4-{[2-Methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-3-nitrobenzamide](/img/structure/B11320746.png)
